trans-1-Bromo-2-Fluorocyclohexane

Descripción

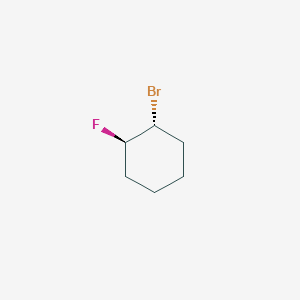

trans-1-Bromo-2-Fluorocyclohexane is a halogenated cyclohexane derivative featuring bromine and fluorine substituents in a trans-diaxial configuration on adjacent carbon atoms (C1 and C2). Its molecular formula is C₆H₁₀BrF, with a molecular weight of 193.05 g/mol. The trans stereochemistry minimizes steric strain between the bulky bromine and fluorine atoms, stabilizing the chair conformation of the cyclohexane ring. This compound is of interest in synthetic organic chemistry due to the contrasting electronic effects of bromine (a good leaving group) and fluorine (a strong electron-withdrawing group), which influence its reactivity in substitution and elimination reactions .

Propiedades

Número CAS |

17170-96-6 |

|---|---|

Fórmula molecular |

C6H10BrF |

Peso molecular |

181.05 g/mol |

Nombre IUPAC |

(1R,2R)-1-bromo-2-fluorocyclohexane |

InChI |

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |

Clave InChI |

AZQRVGXSORXOCR-PHDIDXHHSA-N |

SMILES |

C1CCC(C(C1)F)Br |

SMILES isomérico |

C1CC[C@H]([C@@H](C1)F)Br |

SMILES canónico |

C1CCC(C(C1)F)Br |

Sinónimos |

rel-1α*-Fluoro-2β*-bromocyclohexane |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Synthesis:

trans-1-Bromo-2-fluorocyclohexane is commonly utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. It can serve as a source of the cyclohexyl group in various transformations.

Example Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds with enhanced biological activity.

- Formation of Fluorinated Derivatives: The fluorine atom can be used to introduce fluorine into other organic molecules, which may enhance their pharmacological properties.

Medicinal Chemistry

Anticancer Research:

Studies have shown that fluorinated compounds can exhibit improved metabolic stability and bioavailability. This compound has been investigated as a potential precursor for synthesizing fluorinated analogs of known anticancer agents.

Case Study:

In a study published in Tetrahedron, researchers explored the synthesis of novel fluorinated compounds derived from this compound, demonstrating enhanced cytotoxicity against specific cancer cell lines compared to their non-fluorinated counterparts .

Materials Science

Polymer Chemistry:

The compound can be used as a monomer or comonomer in the production of fluorinated polymers, which exhibit unique properties such as high thermal stability and chemical resistance.

Data Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

| Processing Temperature | >250 °C |

Analytical Chemistry

Spectroscopic Studies:

this compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry, which are essential for understanding its chemical behavior and interactions.

Example Spectra:

- NMR Analysis: The compound exhibits distinct peaks corresponding to the different hydrogen environments due to the presence of bromine and fluorine atoms.

- Mass Spectrometry: The molecular ion peak confirms its molecular weight (181.05 g/mol), facilitating its identification in complex mixtures .

Environmental Chemistry

Study on Halogenated Compounds:

Research has indicated that halogenated cycloalkanes like this compound may have environmental implications due to their persistence and potential bioaccumulation. Investigations into their degradation pathways are essential for assessing their ecological impact.

Comparación Con Compuestos Similares

Stereoisomer: cis-1-Bromo-2-Fluorocyclohexane

- Structural Differences : The cis isomer places bromine and fluorine on the same face of the cyclohexane ring, increasing steric hindrance and ring strain compared to the trans isomer.

- Reactivity : The cis configuration promotes different reaction pathways. For example, elimination reactions with sodamide (NaNH₂) generate radical cations that yield vicinal dibromides and hydrogen fluoride (HF), whereas the trans isomer may favor alternative intermediates due to reduced steric clash .

- Dipole Moments : The cis isomer exhibits a higher net dipole moment due to the proximity of electronegative halogens, impacting solubility and intermolecular interactions.

trans-1-Bromo-4-Chlorocyclohexane

- Substituent Position and Halogen Type : Bromine (C1) and chlorine (C4) are positioned trans-diaxially across the ring. The separation reduces electronic interactions compared to the adjacent halogens in the target compound.

- Molecular Weight : 197.50 g/mol, slightly higher due to chlorine’s atomic mass (vs. fluorine).

- Reactivity : Chlorine’s intermediate electronegativity and leaving group ability (compared to fluorine) make this compound more reactive in nucleophilic substitutions at the C4 position .

trans-1-Bromo-2-Chlorocyclohexane

- Halogen Comparison : Replacing fluorine with chlorine at C2 alters electronic and steric profiles. Chlorine’s larger atomic radius increases steric hindrance, while its lower electronegativity reduces electron withdrawal.

- Leaving Group Potential: Chlorine is a better leaving group than fluorine, shifting reactivity toward substitutions at C2 rather than C1. The Smiles notation (C1CCC@@HBr) confirms the trans configuration, influencing regioselectivity in reactions .

trans-2-Bromocyclohexanol

- Functional Group Difference : A hydroxyl (-OH) group replaces fluorine at C2. This introduces hydrogen-bonding capability and acidity (pKa ~16–18 for alcohols), absent in the bromo-fluoro compound.

- Reactivity : The hydroxyl group directs reactions toward oxidation or esterification, contrasting with the bromo-fluoro compound’s preference for halogen-specific substitutions .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Electronic Effects: Fluorine’s electronegativity in this compound polarizes the C-Br bond, accelerating SN2 substitutions at C1 compared to non-fluorinated analogs .

- Steric and Conformational Factors : The trans configuration minimizes gauche interactions, making it more thermally stable than its cis isomer. This stability is critical in high-temperature reactions .

- Comparative Reactivity : Chlorinated analogs (e.g., trans-1-Bromo-2-Chlorocyclohexane) exhibit faster substitution rates at C2 due to chlorine’s superior leaving group ability, whereas fluorine’s poor leaving group nature shifts reactivity to C1 in the target compound .

Métodos De Preparación

Bromine Monofluoride Addition to Cyclohexene

The bromine monofluoride (BrF) addition to cyclohexene represents a direct route to vicinal fluorobromides. This method, adapted from Bowers' work on aliphatic systems , involves the anti-addition of BrF across the double bond of cyclohexene. The reaction proceeds via a cyclic bromonium ion intermediate, where fluoride attack occurs trans to the bromine, yielding the trans-diastereomer exclusively .

Reaction Conditions :

-

Reactants : Cyclohexene (1 equiv.), BrF gas (1.2 equiv.)

-

Solvent : Dichloromethane (DCM) at −20°C

Mechanistic Insights :

-

Electrophilic bromine attacks cyclohexene, forming a bromonium ion.

-

Fluoride ion (from BrF dissociation) opens the bromonium ion anti to bromine, establishing the trans configuration.

Limitations :

-

BrF’s high reactivity and toxicity necessitate specialized handling.

-

Competing side reactions (e.g., dibromination) reduce yield without strict temperature control .

Hydrobromic Acid and Fluorinating Agents with Oxygen Catalysis

Inspired by industrial-scale syntheses of 1-bromo-2-fluoroethane , this method substitutes cyclohexene for vinyl fluoride. Hydrobromic acid (HBr) and a fluorinating agent (e.g., AgF) react in the presence of oxygen, which acts as a radical initiator to enhance regioselectivity.

Optimized Protocol :

-

Reactants : Cyclohexene (1 equiv.), HBr (2.5 equiv.), AgF (1.5 equiv.)

-

Catalyst : O₂ (0.1 equiv.)

-

Solvent : Methylene chloride at 30–40°C under 20–45 psi pressure

Key Observations :

-

Oxygen promotes radical chain propagation, favoring anti-Markovnikov addition.

-

Elevated pressures suppress volatile byproducts (e.g., HF).

Challenges :

-

Competing formation of 1-bromo-1-fluorocyclohexane (up to 15% byproduct) .

-

Scalability requires continuous reactor systems to manage exothermicity .

Ring-Opening of Cyclohexene Oxide with HBr and Metal Fluorides

The ring-opening of epoxides offers a stereocontrolled pathway. Cyclohexene oxide treated with HBr and a metal fluoride (e.g., KF) yields trans-1-bromo-2-fluorocyclohexane via nucleophilic attack.

Procedure :

-

Epoxidation : Cyclohexene → cyclohexene oxide (using mCPBA).

-

Ring-Opening :

-

Conditions : HBr (gas) in DCM, KF (2 equiv.), 0°C → RT.

-

Mechanism : Acid-catalyzed bromide attack at the less substituted carbon, followed by fluoride delivery to the adjacent position.

-

Yield : ~55–60% (based on steroidal epoxide analogs) .

Advantages :

Drawbacks :

-

Multi-step synthesis increases time and cost.

Radical Bromofluorination Using NBS and Selectfluor

A modern approach employs N-bromosuccinimide (NBS) and Selectfluor (F-TEDA-BF₄) under photocatalytic conditions. This method leverages radical intermediates for syn-addition, but subsequent epimerization under basic conditions yields the trans product.

Optimized Parameters :

-

Reactants : Cyclohexene (1 equiv.), NBS (1.1 equiv.), Selectfluor (1.1 equiv.)

-

Catalyst : Ir(ppy)₃ (2 mol%), blue LED irradiation

-

Solvent : Acetonitrile/water (9:1), 25°C

-

Yield : ~50% (with 85% trans selectivity)

Post-Reaction Treatment :

Innovation Highlights :

-

Mild conditions avoid extreme temperatures/pressures.

-

Tunable selectivity via reaction time and base strength.

Comparative Analysis of Synthetic Methods

Critical Considerations :

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

- Methodological Answer :

- Feasible : Ensure access to halogenation reagents and advanced spectroscopy tools.

- Novel : Explore understudied applications (e.g., as a chiral catalyst in asymmetric synthesis).

- Ethical : Adhere to waste disposal guidelines for brominated compounds.

- Relevant : Align with trends in organofluorine chemistry for pharmaceutical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.